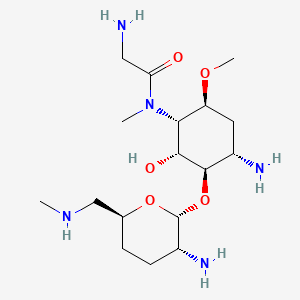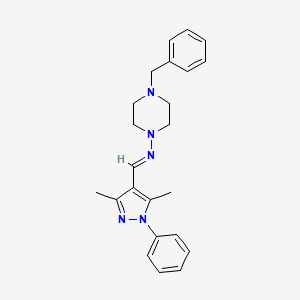
SB 297006
Vue d'ensemble
Description
SB 297006 est un antagoniste puissant et sélectif du récepteur des chimiokines C-C 3 (CCR3). Il est connu pour sa capacité à inhiber le recrutement et la migration des éosinophiles, qui sont des globules blancs impliqués dans les réactions allergiques et l'asthme . Le composé a une formule moléculaire de C18H18N2O5 et un poids moléculaire de 342,35 g/mol .
Applications De Recherche Scientifique
SB 297006 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of chemokine receptor antagonists.
Industry: Utilized in the development of new therapeutic agents targeting chemokine receptors.
Analyse Biochimique
Biochemical Properties
SB 297006 is a highly potent and selective CCR3 antagonist with an IC50 value of 2.5 μM . It displays 250-fold selectivity for CCR3 over other chemokine receptors such as CXCR1, CXCR2, CCR1, and CCR7 . The compound inhibits calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values of 210, 90, and 80 nM, respectively . This compound interacts with CCR3 by binding to the receptor and preventing its activation by natural ligands, thereby inhibiting downstream signaling pathways involved in eosinophil migration and activation .
Cellular Effects
This compound has significant effects on various cell types, particularly eosinophils and Th2 lymphocytes. By antagonizing CCR3, this compound inhibits the migration and activation of eosinophils in response to chemokines such as eotaxin and MCP-4 . This results in reduced eosinophil accumulation in tissues, which is beneficial in conditions like asthma and allergic inflammation . Additionally, this compound suppresses the accumulation of Th2 lymphocytes in the lungs, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCR3 receptor, which prevents the receptor from interacting with its natural ligands . This inhibition blocks the activation of downstream signaling pathways that are responsible for calcium mobilization and eosinophil migration . By preventing these interactions, this compound effectively reduces the inflammatory response mediated by eosinophils and Th2 lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C for up to 12 months . Its activity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its inhibitory effects on eosinophil migration and activation for extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits eosinophil migration and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on other cell types and tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it can exert its therapeutic effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the plasma membrane where CCR3 receptors are expressed . The compound’s activity is dependent on its ability to reach and bind to these receptors, which is facilitated by targeting signals and post-translational modifications . Proper localization is essential for this compound to effectively inhibit CCR3-mediated signaling pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que l'éthanol et le diméthylsulfoxyde (DMSO), et les réactions sont menées à des températures et des niveaux de pH contrôlés .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour SB 297006 ne soient pas largement documentées, le composé est généralement produit dans les laboratoires de recherche en utilisant les voies de synthèse mentionnées ci-dessus. La pureté du composé est assurée par chromatographie liquide haute performance (HPLC) et d'autres techniques analytiques .
Analyse Des Réactions Chimiques
Types de réactions : SB 297006 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro du composé peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : Le groupe benzoyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le dihydrogène gazeux et le palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Des réactifs tels que l'hydroxyde de sodium (NaOH) et d'autres nucléophiles sont utilisés.
Principaux produits :
Réduction du groupe nitro : Produit l'ester éthylique de la N-benzoyl-4-amino-L-phénylalanine.
Substitution du groupe benzoyle : Produit divers dérivés de la phénylalanine substitués.
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des antagonistes des récepteurs des chimiokines.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs des chimiokines.
5. Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur des chimiokines C-C 3 (CCR3), bloquant ainsi l'interaction du récepteur avec ses ligands naturels tels que l'éotaxine, l'éotaxine-2 et la protéine chimiotactique des monocytes-4 (MCP-4) . Cette inhibition empêche l'activation et la migration des éosinophiles, réduisant ainsi l'inflammation et les réponses allergiques .
Composés similaires :
SB 328437 : Un autre antagoniste du CCR3 avec des propriétés similaires mais une sélectivité et une puissance différentes.
Unicité de this compound : This compound est unique en raison de sa haute sélectivité pour le CCR3 par rapport aux autres récepteurs des chimiokines, notamment CXCR1, CXCR2, CCR1 et CCR7 . Cette sélectivité en fait un outil précieux pour étudier les voies médiées par le CCR3 et développer des thérapies ciblées pour les maladies allergiques .
Mécanisme D'action
SB 297006 exerts its effects by selectively binding to the C-C chemokine receptor 3 (CCR3), thereby blocking the receptor’s interaction with its natural ligands such as eotaxin, eotaxin-2, and monocyte chemotactic protein-4 (MCP-4) . This inhibition prevents the activation and migration of eosinophils, reducing inflammation and allergic responses .
Comparaison Avec Des Composés Similaires
Uniqueness of SB 297006: this compound is unique due to its high selectivity for CCR3 over other chemokine receptors, including CXCR1, CXCR2, CCR1, and CCR7 . This selectivity makes it a valuable tool in studying CCR3-mediated pathways and developing targeted therapies for allergic diseases .
Propriétés
IUPAC Name |
ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXGSZPWXRHIN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58816-69-6 | |
| Record name | 58816-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



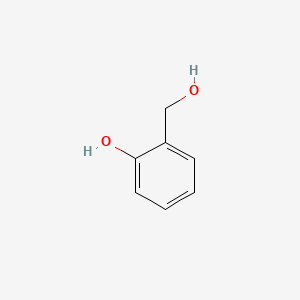



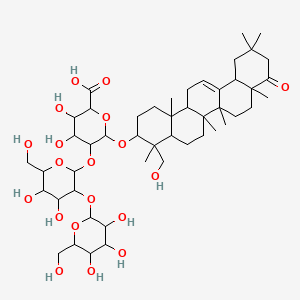
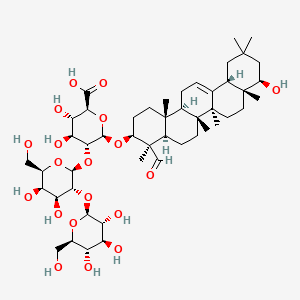
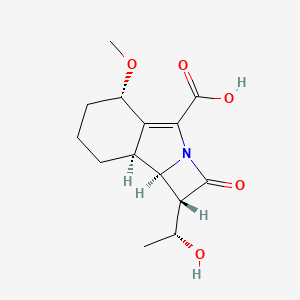
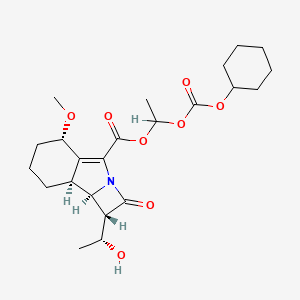
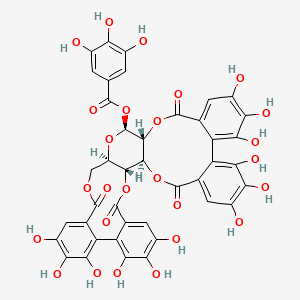
![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)
